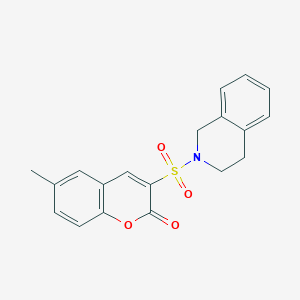

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one is an intriguing compound that belongs to the class of heterocyclic organic molecules

Wirkmechanismus

Target of Action

The primary target of the compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Pharmacokinetics

The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism. This could potentially lead to a decrease in the progression of diseases where AKR1C3 plays a role, such as breast and prostate cancer .

Biochemische Analyse

Biochemical Properties

The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one interacts with the enzyme aldo-keto reductase AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Cellular Effects

The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the enzyme AKR1C3 . The compound acts as an inhibitor of this enzyme, potentially leading to changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one involves a multi-step process typically starting with the formation of the core chromone structure. One common approach is through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps include the sulfonylation of the chromone core and the attachment of the isoquinoline unit via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimizing each step to maximize yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and green chemistry principles are often employed to achieve these objectives.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one can undergo various types of chemical reactions:

Oxidation: Transformation of specific functional groups into more oxidized states.

Reduction: Reduction of certain moieties within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline or chromone rings.

Common Reagents and Conditions

Some reagents frequently used in reactions involving this compound include hydrogenation catalysts for reductions, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Typical conditions may range from room temperature to elevated temperatures, depending on the desired transformation.

Major Products

The products of these reactions vary widely, depending on the specific chemical process involved. Products can include modified chromone derivatives, sulfonylated compounds, or new heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for diverse reactivity, making it a model compound in organic synthesis research.

Biology and Medicine

Biologically, 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one has shown potential as a therapeutic agent. It may interact with various biological targets, exhibiting properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to fully elucidate its biomedical applications.

Industry

Industrially, this compound's unique properties make it suitable for applications in material science, such as the development of new polymers or coatings with specific functional attributes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonylated chromones and isoquinoline derivatives, such as:

3-sulfonyl-6-methyl-2H-chromen-2-one

3-(isoquinolin-2-yl)sulfonyl-2H-chromen-2-one

Uniqueness

The distinct combination of the isoquinoline, sulfonyl, and chromone moieties in 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one provides unique chemical and biological properties. This structural configuration enhances its reactivity and potential therapeutic benefits compared to its analogs.

This compound stands out as a compound of significant interest in various scientific fields due to its versatile chemical behavior and potential applications. Continued research and development will likely uncover even more uses and insights into its properties.

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-13-6-7-17-16(10-13)11-18(19(21)24-17)25(22,23)20-9-8-14-4-2-3-5-15(14)12-20/h2-7,10-11H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKFZDHZOMRENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2984298.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid](/img/structure/B2984300.png)

![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine](/img/structure/B2984303.png)

![2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2984304.png)

![3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2984305.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2984306.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984310.png)

![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B2984315.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)